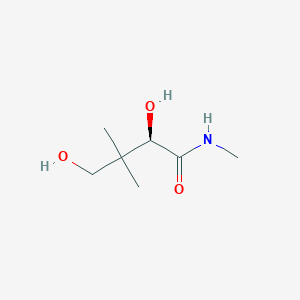![molecular formula C27H19BrN2O2 B14395467 6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one CAS No. 88538-83-4](/img/structure/B14395467.png)
6-Bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-2-phenyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-phenyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the phenyl ring.
Formation of Quinazolinone Core: Cyclization reactions to form the quinazolinone core.
Substitution Reactions: Introduction of the phenyl and p-tolyloxy groups through substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction conditions, and purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its biological activity.
Reduction: Reduction reactions could modify the quinazolinone core or the substituent groups.
Substitution: Various substitution reactions can introduce different functional groups, potentially enhancing or modifying its properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with altered electronic properties.
科学研究应用
6-Bromo-2-phenyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible therapeutic applications, such as anticancer or antimicrobial agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
作用机制
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
2-Phenylquinazolin-4(3H)-one: A simpler analogue with potential biological activity.
6-Bromo-2-phenylquinazolin-4(3H)-one: Lacks the p-tolyloxy group but shares the bromine and phenyl substituents.
3-(4-(p-Tolyloxy)phenyl)quinazolin-4(3H)-one: Lacks the bromine substituent but includes the p-tolyloxy and phenyl groups.
Uniqueness
6-Bromo-2-phenyl-3-(4-(p-tolyloxy)phenyl)quinazolin-4(3H)-one is unique due to the combination of its substituents, which may confer distinct biological or chemical properties compared to its analogues.
属性
CAS 编号 |
88538-83-4 |
|---|---|
分子式 |
C27H19BrN2O2 |
分子量 |
483.4 g/mol |
IUPAC 名称 |
6-bromo-3-[4-(4-methylphenoxy)phenyl]-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C27H19BrN2O2/c1-18-7-12-22(13-8-18)32-23-14-10-21(11-15-23)30-26(19-5-3-2-4-6-19)29-25-16-9-20(28)17-24(25)27(30)31/h2-17H,1H3 |
InChI 键 |
JMZWWBHBEJTPDP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=NC4=C(C3=O)C=C(C=C4)Br)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6,7,9-Trimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]azepine-5,8-dione](/img/structure/B14395386.png)
![N,N-Dibutyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14395404.png)
![4-[2-(4-Pentylbicyclo[2.2.2]octan-1-yl)ethyl]benzonitrile](/img/structure/B14395407.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(2-phenoxyethyl)glycine](/img/structure/B14395415.png)
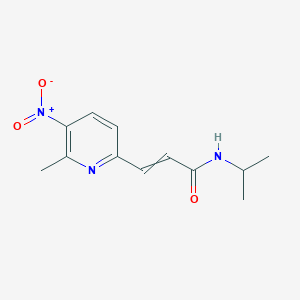
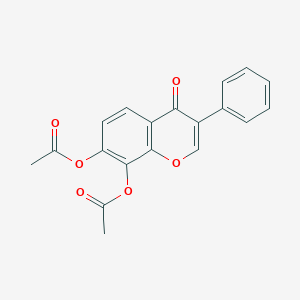
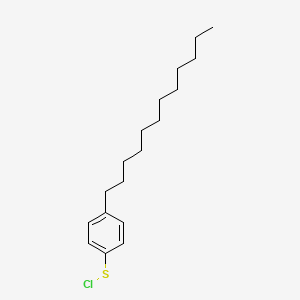
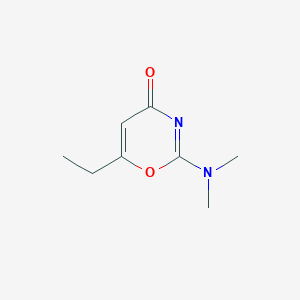
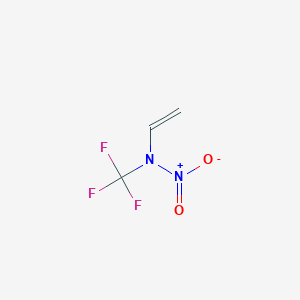

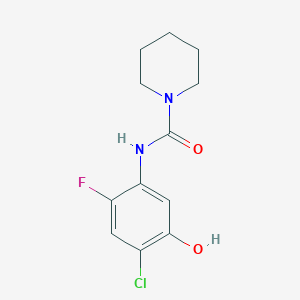

![N'-(4-{1-[Benzyl(methyl)amino]ethyl}phenyl)-N,N-dimethylurea](/img/structure/B14395477.png)
